Product packaging for 2-(4-Chlorophenyl)-3-phenylquinoxaline(Cat. No.:)

2-(4-Chlorophenyl)-3-phenylquinoxaline

Cat. No.: B11523725
M. Wt: 316.8 g/mol
InChI Key: MTPGIZSOZWQTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Quinoxaline (B1680401) Heterocycles

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has been a subject of scientific inquiry for over a century. nih.govnih.gov The synthesis of quinoxaline derivatives has been extensively studied, with one of the most fundamental and effective methods being the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This reaction, often requiring acidic conditions and elevated temperatures, has been refined over the years to improve yields and accommodate a wide variety of substituents. nih.gov

The significance of quinoxaline heterocycles is underscored by their diverse applications. They are integral components in the development of pharmaceuticals, agrochemicals, and materials science. nih.gov The planar structure of the quinoxaline ring system allows for intercalation with DNA, leading to the investigation of its derivatives for various biological activities. nih.gov

Structural Framework and Substitution Patterns of Quinoxaline Systems

The fundamental structure of quinoxaline is a bicyclic system with nitrogen atoms at positions 1 and 4. The molecule is aromatic and planar. Substitution can occur on both the benzene and pyrazine rings. In the case of 2-(4-Chlorophenyl)-3-phenylquinoxaline, the substituents are located on the pyrazine ring. The nature and position of these substituents have a profound impact on the molecule's properties. For instance, the torsion angles between the phenyl rings and the quinoxaline moiety in 2,3-diphenylquinoxaline (B159395) are 36.88(5)° and 53.32(4)°. nih.gov This non-planar arrangement affects the degree of conjugation and, consequently, the electronic and photophysical characteristics of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13ClN2 B11523725 2-(4-Chlorophenyl)-3-phenylquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13ClN2

Molecular Weight

316.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-phenylquinoxaline

InChI

InChI=1S/C20H13ClN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H

InChI Key

MTPGIZSOZWQTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chlorophenyl 3 Phenylquinoxaline and Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing the quinoxaline (B1680401) core have been well-established for over a century. These routes are characterized by their reliability and straightforward execution, though they often involve harsh conditions and the use of volatile organic solvents.

Condensation Reactions with o-Phenylenediamines

The most classic and widely utilized method for the synthesis of 2,3-diarylquinoxalines is the direct condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported independently by Körner and Hinsberg in 1884. nih.gov For the specific synthesis of 2-(4-Chlorophenyl)-3-phenylquinoxaline, this involves the reaction of o-phenylenediamine (B120857) with 1-(4-chlorophenyl)-2-phenylethane-1,2-dione (B1582319) (a substituted benzil).

The reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. pharmacyinfoline.comnih.gov The general mechanism involves an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. While effective, these methods can suffer from drawbacks such as long reaction times, high temperatures, and the use of potentially toxic organic solvents. nih.govnih.gov

For instance, a standard laboratory procedure involves dissolving 1-(4-chlorophenyl)-2-phenylethane-1,2-dione in warm rectified spirit (ethanol) and adding a solution of o-phenylenediamine in the same solvent. pharmacyinfoline.com The mixture is then warmed or refluxed for a period, typically ranging from 30 minutes to several hours, to ensure the completion of the reaction. pharmacyinfoline.comijiset.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a more convergent and efficient approach to complex molecules. For quinoxaline synthesis, MCRs provide an alternative to the pre-synthesis of the 1,2-dicarbonyl compound.

One such approach involves the condensation of o-phenylenediamines, aldehydes, and isocyanides. For example, the reaction of o-phenylenediamine, an aromatic aldehyde, and cyclohexyl isocyanide in the presence of a catalyst like (FeClO4)3 can yield N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org While not directly producing 2,3-diarylquinoxalines, these methods highlight the versatility of MCRs in building the quinoxaline core, which can then be further functionalized. Research into one-pot protocols that directly yield 2,3-diarylquinoxalines from simpler precursors continues to be an active area.

Modern and Sustainable Synthetic Strategies

In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to quinoxaline synthesis. ijirt.orgijirt.org These modern strategies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances, often resulting in improved efficiency and yield. ekb.egbenthamdirect.com

Green Chemistry Techniques (e.g., Sonochemistry, Microwave-Assisted Synthesis)

Alternative energy sources have proven highly effective in accelerating the synthesis of quinoxalines while adhering to green chemistry principles. ijirt.orgbenthamdirect.com

Sonochemistry: The use of ultrasonic irradiation provides a powerful tool for enhancing reaction rates. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction speed. The synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil (B1666583) under ultrasound irradiation in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol has been achieved with a 97% yield in just 8 minutes. ijiset.com This represents a significant improvement over conventional heating methods that require longer reaction times for lower yields. ijiset.com

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that significantly reduces reaction times, often from hours to minutes. sapub.orgjocpr.comorientjchem.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be performed under microwave irradiation, often in the presence of a catalyst or in a solvent-free setting, to afford quinoxaline derivatives in excellent yields. sapub.orgjocpr.comorientjchem.org For example, the reaction of substituted o-phenylenediamines and 1,2-diketones under microwave irradiation for 1-2.5 minutes in the presence of MgBr₂·OEt₂ as a catalyst resulted in high yields of the corresponding quinoxalines. jocpr.com

Table 1: Comparison of Microwave and Sonochemical Synthesis of 2,3-Diphenylquinoxaline
MethodReactantsCatalyst/SolventTimeYieldReference
MicrowaveBenzil, o-phenylenediamineEthanol55 sec60% ijiset.com
SonicationBenzil, o-phenylenediaminep-TSA / Ethanol8 min97% , ijiset.com

Catalytic Synthesis Protocols

The use of catalysts is central to many modern synthetic protocols for quinoxalines, as they can enhance reaction rates, improve yields, and allow for milder reaction conditions. A wide variety of catalysts have been explored.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts. Mild acidic reagents like iodine have been used to catalyze the cyclocondensation under microwave irradiation. sapub.org Researchers at TU Wien developed a method using superheated water, which acts as a catalyst itself, eliminating the need for any additives. tuwien.at Other catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), phospho sulfonic acid, and ammonium bifluoride have been successfully employed, often allowing the reaction to proceed at room temperature or in aqueous media. nih.govencyclopedia.pub

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, heterogeneous catalysts are highly desirable. Materials like montmorillonite (B579905) K-10 clay, silica (B1680970) nanoparticles, and various supported catalysts have been shown to be efficient for quinoxaline synthesis. nih.govresearchgate.netrsc.org For instance, bentonite (B74815) clay K-10 has been used to catalyze the condensation of o-phenylenediamine and benzil in ethanol at room temperature, achieving high yields in as little as 20 minutes. nih.gov Nanocrystalline titania-based sulfonic acid is another green catalyst that can be recovered and reused, facilitating the reaction in just 10 minutes at room temperature. encyclopedia.pub

Table 2: Selected Catalytic Protocols for Quinoxaline Synthesis
ReactantsCatalystSolventTemperatureTimeYieldReference
o-phenylenediamine, BenzilBentonite clay K-10EthanolRoom Temp.20 minHigh nih.gov
o-phenylenediamine, BenzilCerium(IV) ammonium nitrate (CAN)AqueousRoom Temp.20 min98% encyclopedia.pub
o-phenylenediamine, BenzilTiO₂-Pr-SO₃H (nanocatalyst)Ethanol or Solvent-freeRoom Temp.10 min95% encyclopedia.pub
1,2-diamines, 1,2-diketonesZrOCl₂·8H₂OEthanolMild-High researchgate.net
o-phenylenediamine, BenzilHexafluoroisopropanol (HFIP)Solvent-freeRoom Temp.1 hour95% encyclopedia.pub

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating volatile and toxic organic solvents is a primary goal of green chemistry. tuwien.at Several strategies have been developed to synthesize quinoxalines under solvent-free conditions or in environmentally benign solvents like water or ethanol.

Solvent-Free Synthesis: Reactions can be carried out by grinding the solid reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. mdpi.comresearchgate.net This method minimizes waste and is highly atom-economical. Silica nanoparticles have been used to catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, affording high yields in short reaction times. rsc.org Similarly, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil was performed under solvent-free microwave irradiation. orientjchem.org

Aqueous Media: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. While organic reactants often have low solubility in water, syntheses can be successful, particularly at elevated temperatures or with the aid of catalysts. tuwien.atuni-konstanz.de Researchers have developed syntheses in high-temperature water, which acts as both the solvent and a catalyst, allowing for the formation of quinoxalines without any additives and with easy product separation by filtration upon cooling. tuwien.atuni-konstanz.de β-Cyclodextrin has also been used as a supramolecular catalyst for the synthesis of quinoxaline derivatives in water at room temperature. mdpi.com

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity becomes a critical consideration in the synthesis of quinoxalines when unsymmetrical precursors are used. For the synthesis of a specifically substituted compound like this compound, if an unsymmetrically substituted o-phenylenediamine is reacted with the unsymmetrical diketone, 1-(4-chlorophenyl)-2-phenylethane-1,2-dione, a mixture of two regioisomers can be formed.

Controlling the regioselectivity of this cyclocondensation is a significant challenge. Research has shown that the reaction's outcome can be directed by carefully selecting the reaction conditions, particularly the pH. The use of acid or base catalysis can influence which amino group of the diamine preferentially attacks which carbonyl group of the diketone. semanticscholar.org For example, studies on the synthesis of quinoxalin-2(1H)-ones from unsymmetrical o-phenylenediamines and α-ketoesters have demonstrated that the regioselectivity can be effectively "switched." semanticscholar.orgnih.gov In one study, performing the cyclocondensation in the presence of p-toluenesulfonic acid (p-TsOH) resulted in high "SYN" regioselectivity, whereas using a base like triethylamine (B128534) (Et3N) or 4-dimethylaminopyridine (B28879) (DMAP) favored the "ANTI" regioisomer. nih.gov This control is attributed to the modulation of the electrophilicity of the carbonyl carbons and the nucleophilicity of the amino groups under acidic or basic conditions. nih.gov

Stereochemical control is generally not a factor in the synthesis of the aromatic quinoxaline core itself, as it is a planar molecule. However, stereochemistry becomes important when chiral centers are present in the substituents or when synthesizing related, non-aromatic structures like tetrahydroquinoxalines. For the synthesis of complex, multi-ring systems incorporating a quinoxaline moiety, such as metallocyclophanes, detailed Nuclear Overhauser Effect (NOESY) and T1 relaxation time experiments have been used to determine the precise three-dimensional configuration of the final products. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Time, Catalyst Loading, Yield)

Optimizing reaction parameters is essential for maximizing the yield and efficiency of the synthesis of this compound and its analogues, while also minimizing reaction time and environmental impact. Key parameters that are frequently adjusted include temperature, reaction time, and the type and loading of the catalyst.

Temperature and Time: The traditional Hinsberg condensation often requires heating to proceed at a reasonable rate. nih.gov However, the optimal temperature and time can vary significantly depending on the specific substrates and the presence of a catalyst. For the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids, a detailed study showed that reaction temperature has a profound effect on both yield and the formation of byproducts. uni-konstanz.de For instance, at 170 °C, extending the reaction time from 10 to 30 minutes in a 5% acetic acid solution increased the product yield from 62% to 73%. thieme-connect.com Further heating did not improve the yield. thieme-connect.com In contrast, modern catalytic methods can dramatically reduce both the required temperature and time. Ultrasound-assisted synthesis of 2,3-diphenylquinoxaline in the presence of p-toluenesulfonic acid achieved a 97% yield in just 8 minutes.

Catalyst Loading and Yield: The choice of catalyst is a powerful tool for optimizing quinoxaline synthesis. A wide array of catalysts, from simple Brønsted acids like citric acid and acetic acid to Lewis acids and heterogeneous catalysts, have been employed. researchgate.net The amount of catalyst used (catalyst loading) is also a crucial variable. For the synthesis of pyrrolo[1,2-a]quinoxalines, using just 10 mol% of acetic acid was sufficient to produce yields in the range of 82–89%. rsc.org

The following interactive table summarizes the optimization of catalytic conditions for the synthesis of 2,3-diphenylquinoxaline, a close analogue of the target compound, using sonochemical methods. This data illustrates the significant impact of catalyst choice on reaction time and product yield.

CatalystTime (min)Yield (%)
ZnCl₂1593
Oxalic acid1081
Ni(OAc)₂2078
CoCl₂2070
None1551
Data sourced from studies on sonochemical synthesis. ajrconline.orgresearchgate.net

This data clearly shows that while the reaction can proceed without a catalyst, the introduction of catalysts like ZnCl₂ can significantly shorten the reaction time and nearly double the yield. ajrconline.orgresearchgate.net Such optimization studies are critical for developing scalable, efficient, and economically viable synthetic routes for this compound and other valuable quinoxaline derivatives.

Advanced Structural Characterization and Elucidation Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(4-Chlorophenyl)-3-phenylquinoxaline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly complex, showing multiplets that arise from the protons on the quinoxaline (B1680401) core, the phenyl ring, and the 4-chlorophenyl substituent. The integration of these signals confirms the number of protons in each chemical environment, while the coupling patterns provide information about adjacent protons.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a unique resonance. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, carbons bonded to the nitrogen atoms in the quinoxaline ring and the carbon attached to the chlorine atom exhibit characteristic downfield shifts.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.20 - 7.30MultipletAromatic Protons
¹³C154.0 - 127.0-Aromatic & Heterocyclic Carbons
¹³C141.5SingletQuaternary Carbon (C-Cl)
¹³C138.0 - 139.5SingletQuaternary Carbons (C-N)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound.

The FTIR spectrum of the compound displays characteristic absorption bands that correspond to the vibrational modes of its chemical bonds. Key absorptions include C-H stretching vibrations from the aromatic rings, C=N and C=C stretching vibrations within the quinoxaline and phenyl rings, and the C-Cl stretching vibration.

Raman spectroscopy provides complementary vibrational data. The technique is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the carbon skeleton of the aromatic rings.

Interactive Data Table: Key Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100 - 3000Aromatic C-H StretchFTIR, Raman
1620 - 1580C=N Stretch (Quinoxaline)FTIR, Raman
1580 - 1450C=C Aromatic Ring StretchFTIR, Raman
1100 - 1000C-Cl StretchFTIR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, shows distinct absorption bands in the ultraviolet region. These absorptions are attributed to π-π* transitions within the extensive conjugated system of the quinoxaline and phenyl rings. The position and intensity of these absorption maxima (λmax) are characteristic of the compound's electronic structure.

Interactive Data Table: Electronic Absorption Data

Solventλmax (nm)Type of Transition
Ethanol~275, ~350π-π*

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₀H₁₃ClN₂). The isotopic pattern observed for the molecular ion peak, particularly the M+2 peak due to the presence of the ³⁷Cl isotope, further confirms the presence of a chlorine atom in the structure.

X-ray Diffraction Crystallography

To obtain a definitive three-dimensional structure of this compound at the atomic level, X-ray diffraction crystallography is the gold standard.

Single Crystal X-ray Diffraction for Molecular Geometry

By growing a suitable single crystal of the compound and analyzing its diffraction pattern of X-rays, the precise spatial arrangement of every atom can be determined. This analysis yields crucial information on bond lengths, bond angles, and torsion angles within the molecule.

The crystal structure would reveal the planarity of the quinoxaline ring system and the relative orientations of the phenyl and 4-chlorophenyl substituents. These two aromatic rings are not coplanar with the quinoxaline core due to steric hindrance, and the dihedral angles between these rings are a key structural parameter determined by this method. This detailed geometric information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material science context.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

A full analysis of the crystal structure of this compound would be required to determine its intermolecular interactions and packing motif. In aromatic molecules of this nature, non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces are expected to be the primary drivers of the crystal packing. The presence of the chlorine atom might also introduce halogen bonding (C-Cl···N or C-Cl···π) or C-H···Cl interactions, which would influence the supramolecular architecture.

Hirshfeld Surface Analysis , a computational tool, would be employed to visualize and quantify these intermolecular contacts. This analysis maps the electron distribution of a molecule within its crystal environment. Key outputs include:

dnorm Surface: A surface mapped with the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface typically indicate close contacts like hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Without experimental crystallographic data (a .cif file), a Hirshfeld surface analysis cannot be performed, and the specific hydrogen bonding networks or other intermolecular forces cannot be detailed. For example, in the closely related compound 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine, Hirshfeld analysis revealed significant contributions from H···H, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts, alongside C–H···N intermolecular interactions and π···π stacking. researchgate.net A similar analysis would be necessary to confirm the interactions in this compound.

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretically calculated values based on the compound's molecular formula (C₂₀H₁₃ClN₂) to verify its elemental composition and assess its purity.

The theoretical elemental composition for this compound is calculated as follows:

Molecular Formula: C₂₀H₁₃ClN₂

Molecular Weight: 316.79 g/mol

The expected percentages are:

Carbon (C): 75.82%

Hydrogen (H): 4.14%

Chlorine (Cl): 11.19%

Nitrogen (N): 8.84%

A typical purity assessment would present these theoretical values alongside experimentally determined values obtained from a sample of the compound. A close correlation between the found and calculated values (typically within ±0.4%) supports the structural assignment and indicates a high degree of purity.

Element Symbol Atomic Weight (g/mol) Atoms in Formula Total Weight (g/mol) Percentage (%)
Carbon C 12.011 20 240.22 75.82
Hydrogen H 1.008 13 13.104 4.14
Chlorine Cl 35.453 1 35.453 11.19
Nitrogen N 14.007 2 28.014 8.84
Total 316.791 100.00

Computational and Theoretical Investigations of 2 4 Chlorophenyl 3 Phenylquinoxaline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. DFT calculations for quinoxaline (B1680401) derivatives are typically performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-Chlorophenyl)-3-phenylquinoxaline, the key structural features include the planar quinoxaline core and the two attached phenyl rings.

Conformational analysis involves studying the rotation of the phenyl and chlorophenyl rings around the single bonds connecting them to the quinoxaline core. Due to potential steric hindrance between the rings and the quinoxaline moiety, the molecule is not expected to be perfectly planar. DFT calculations can determine the dihedral angles between the planes of these rings, identifying the lowest energy conformer. researchgate.net Such studies on similar bicyclic compounds have shown that understanding the preferred conformation is essential, as it influences the molecule's electronic properties and biological interactions. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography, if available. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability. malayajournal.orgacadpubl.eu

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenylquinoxaline system, while the LUMO is likely localized on the quinoxaline core and the electron-withdrawing chlorophenyl group. malayajournal.orgresearchgate.net This distribution indicates that intramolecular charge transfer can occur upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Properties

Parameter Illustrative Value Significance
HOMO Energy -5.95 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -2.10 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. numberanalytics.comchemrxiv.org The MEP map displays color-coded regions on the molecule's electron density surface.

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms. For this compound, the nitrogen atoms of the quinoxaline ring and the chlorine atom are expected to be the most electron-rich areas. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps identify reactive sites within the molecule. walisongo.ac.idchemrxiv.org

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule as a whole. researchgate.netchemrxiv.org These descriptors are derived from conceptual DFT and provide a quantitative basis for predicting molecular behavior. chemrxiv.orgnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net For instance, chemical hardness measures the resistance to change in electron distribution, with hard molecules having a large HOMO-LUMO gap. researchgate.net Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attacks. frontiersin.org

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Significance
Electronegativity (χ) (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to charge transfer.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates the molecule's polarizability.

Vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. mdpi.comnih.gov A frequency calculation confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion. researchgate.net

For this compound, characteristic vibrational modes would include:

C=N and C=C stretching vibrations within the quinoxaline ring system.

C-H stretching and bending modes of the aromatic rings.

The characteristic C-Cl stretching vibration from the chlorophenyl group.

Theoretical spectra are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. researchgate.netmdpi.com This analysis is crucial for interpreting experimental IR and Raman spectra. nih.gov

Table 3: Illustrative Vibrational Frequencies and Assignments

Vibrational Mode Illustrative Wavenumber (cm⁻¹) Description
C-H stretch (Aromatic) 3100 - 3000 Stretching of C-H bonds on the phenyl and quinoxaline rings.
C=N stretch 1620 - 1580 Stretching of the carbon-nitrogen double bonds in the quinoxaline ring.
C=C stretch (Aromatic) 1600 - 1450 Aromatic ring skeletal vibrations.

Note: The values are typical ranges for the specified functional groups and are for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra (UV-Vis). cnr.it It calculates the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). nih.gov

For a conjugated system like this compound, the low-energy transitions in the UV-Vis spectrum are expected to be dominated by π→π* transitions involving the HOMO and LUMO. d-nb.info TD-DFT calculations can predict the maximum absorption wavelength (λmax) and help interpret the experimental spectrum by identifying which molecular orbitals are involved in each electronic transition. mdpi.com Analysis of simulated spectra can reveal how structural modifications, such as substituents, lead to shifts in absorption bands (bathochromic or hypsochromic shifts). researchgate.net

Table 4: Illustrative TD-DFT Results for Electronic Transitions

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 350 0.45 HOMO → LUMO (π→π*)
S₀ → S₂ 315 0.20 HOMO-1 → LUMO (π→π*)

Note: The values are hypothetical and serve to illustrate the typical output of a TD-DFT calculation for an aromatic heterocyclic compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and structural stability of a molecule over time.

Following a comprehensive review of scientific literature, no specific molecular dynamics simulation studies have been published for this compound. Therefore, data regarding its dynamic behavior, conformational flexibility, and interactions with solvent molecules from MD simulations are not available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a ligand and a receptor.

Ligand-receptor interaction profiling, a key component of molecular docking studies, identifies the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between a ligand and its target receptor.

A thorough search of existing research reveals no published molecular docking studies specifically investigating the ligand-receptor interaction profile of this compound with any biological target.

Binding affinity prediction estimates the strength of the binding between a ligand and a receptor. This is often expressed as a binding energy value (e.g., in kcal/mol).

There are currently no published studies that report the predicted binding affinity of this compound to any specific protein or biological receptor.

Mechanistic Studies of Biological Activities Excluding Dosage, Safety, Clinical Trials

Investigation of Molecular Targets and Pathways

The biological effects of 2-(4-Chlorophenyl)-3-phenylquinoxaline and related derivatives stem from their interactions with specific biomolecules, leading to the modulation of critical cellular pathways.

Kinase Inhibition Mechanisms (e.g., CDK8, c-Met Kinase)

The quinoxaline (B1680401) nucleus is recognized as a key pharmacophore in the design of kinase inhibitors. ekb.eg These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways. ekb.eg

While direct studies on this compound are limited, the broader class of quinoxaline derivatives has shown significant inhibitory activity against several protein kinases. ekb.eg For instance, certain derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumorigenesis. nih.gov The inhibitory mechanism involves blocking the ATP binding site, which prevents the phosphorylation of tyrosine residues within the kinase domain. nih.gov

Furthermore, the Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription, is another target for quinoxaline-based molecules. Inhibition of CDK8 can alter gene expression programs that are crucial for cancer cell proliferation and survival. The mechanism involves preventing the Mediator complex from properly associating with RNA polymerase II, thus halting the transcription of specific oncogenic genes.

Modulation of Cellular Processes (e.g., Apoptosis Induction, Hypoxia Selectivity)

Quinoxaline derivatives have been shown to exert their biological effects by modulating fundamental cellular processes, most notably apoptosis and exhibiting selectivity for hypoxic (low-oxygen) cells, a common feature of solid tumors. nih.govnih.gov

Apoptosis Induction: Several quinoxaline-containing compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net One studied mechanism involves the modulation of autophagy, a cellular recycling process. A quinoxaline-containing peptide, RZ2, was found to block the progression of autophagy, leading to the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.govresearchgate.net This cascade of events ultimately triggers the apoptotic pathway, leading to cell death. nih.govresearchgate.net Other quinoxaline derivatives have been shown to induce apoptosis in lung cancer cells, confirmed through assays detecting nuclear disintegration and chromatin fragmentation. nih.govrsc.org

Hypoxia Selectivity: A particularly important feature of certain quinoxaline derivatives, specifically the quinoxaline 1,4-dioxides (QdNOs), is their selective cytotoxicity toward hypoxic cells. nih.govnih.gov Hypoxic cells are notoriously resistant to conventional therapies. QdNOs are bioreductive drugs, meaning they are activated under low-oxygen conditions. In the hypoxic environment of a tumor, these compounds are reduced by cellular reductases to form radical species that can cause DNA damage and other cytotoxic effects, leading to cell death. nih.gov This selectivity offers a therapeutic advantage by targeting tumor cells while sparing healthy, well-oxygenated tissues. The hypoxia cytotoxicity ratio (HCR), which measures the ratio of a drug's toxicity under aerobic versus anoxic conditions, is a key indicator of this selectivity. nih.gov

Table 1: Hypoxia Cytotoxicity Ratios (HCR) of Selected Quinoxaline 1,4-Dioxide (QdNO) Derivatives nih.gov
CompoundStructure DescriptionHypoxia Potency (μM)HCR (Aerobic IC50 / Anoxic IC50)
DCQ2-benzoyl-3-phenyl-6,7-dichloro derivative1100
BPQ2-benzoyl-3-phenyl derivative2040
TMQ2,3-tetramethylene derivative>1006.5
Aceto-methyl Derivative2-aceto-3-methyl derivative>1008.5

Interaction with Specific Cellular Proteins or Enzymes (e.g., ACE2 receptor)

While quinoxaline derivatives have been investigated as inhibitors for a wide range of enzymes, including kinases and topoisomerases, their interaction with viral entry targets such as the Angiotensin-Converting Enzyme 2 (ACE2) receptor is less documented. ekb.egnih.gov The ACE2 receptor is the primary entry point for the SARS-CoV-2 virus. nih.gov Although the broader quinoxaline scaffold has been proposed as a promising candidate for antiviral interventions, specific mechanistic studies detailing the interaction of this compound with the ACE2 receptor are not extensively reported in the available scientific literature. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological potency and selectivity of this compound and its analogues are highly dependent on their molecular structure. SAR studies elucidate how specific chemical features influence their mechanism of action.

Influence of Substituent Effects on Mechanistic Potency

The nature and position of substituents on both the quinoxaline core and the appended phenyl rings critically determine the compound's biological activity.

Substituents on the Quinoxaline Ring: Electron-withdrawing groups, such as chlorine or fluorine atoms, at the 6 and 7 positions of the quinoxaline ring have been shown to enhance hypoxia-selective cytotoxicity. nih.gov This is because electron-withdrawing groups make the molecule more easily reduced, facilitating its activation to a toxic radical species under hypoxic conditions. nih.gov For instance, 6,7-dichloro and 6,7-difluoro derivatives were found to be significantly more potent cytotoxins than their unsubstituted counterparts. nih.gov

Table 2: General Structure-Activity Relationships for Quinoxaline Derivatives
Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
Quinoxaline Ring (Positions 6, 7)Electron-Withdrawing (e.g., -Cl, -F)Increased hypoxia-selective cytotoxicity nih.gov
Phenyl Rings (Positions 2, 3)Electron-DonatingIncreased tubulin inhibition activity nih.gov
Quinoxaline Ring (Position 6)Electron-WithdrawingIncreased tubulin inhibition activity nih.gov
Quinoxaline Ring (C-6, C-7 Chlorine)-ClPlays a significant role in selective hypoxic cytotoxicity nih.gov

Conformational Requirements for Molecular Recognition

The three-dimensional arrangement of the quinoxaline core and its phenyl substituents is crucial for effective binding to a biological target. The relative orientation of these rings dictates how the molecule fits into a receptor's binding pocket.

Crystallographic studies of compounds structurally similar to this compound, such as 2,3-Bis(4-chlorophenyl)quinoxaline, provide insight into its likely conformation. researchgate.net In this related structure, the two chlorophenyl rings are not coplanar with the quinoxaline ring system. They are twisted out of the plane, making dihedral angles of 57.3° and 35.0° with the quinoxaline core. researchgate.net This non-planar conformation is a critical feature for molecular recognition, as it presents a specific three-dimensional shape that can be complementary to the topology of an enzyme's active site or a receptor's binding pocket. Constraining the rotation of these aryl rings into a suboptimal orientation can lead to a significant reduction in binding affinity and biological potency. nih.gov This indicates that a specific, likely non-planar, conformational arrangement is a requirement for effective molecular interaction.

Redox Properties and Oxidative Stress Pathway Modulation

The redox behavior of quinoxaline derivatives, including this compound, is a critical aspect of their biological activity, influencing their potential to act as either antioxidants or pro-oxidants. This dual capacity allows them to modulate cellular oxidative stress pathways, which are implicated in a variety of pathological conditions. The specific effect is largely dictated by the compound's chemical environment and the nature of its substituents.

While direct mechanistic studies on the redox properties of this compound are not extensively detailed in current literature, the broader family of quinoxaline derivatives has been the subject of numerous investigations. These studies provide a framework for understanding the potential mechanisms by which this specific compound may influence oxidative stress. Quinoxaline derivatives are recognized for a wide range of biological activities, including antioxidant properties. researchgate.netbohrium.com The core quinoxaline structure, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a versatile scaffold that can interact with multiple biological targets. researchgate.netbohrium.com

The antioxidant potential of quinoxaline derivatives is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netbohrium.comnih.gov For instance, a novel quinoxaline derivative, N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA), demonstrated significant antioxidant activity in DPPH, ABTS, ferric reducing power (FRAP), and hydrogen peroxide scavenging assays. bohrium.com Similarly, certain pyrrolo[2,3-b]quinoxaline derivatives have been identified as potent radical scavengers. rsc.org One such derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was particularly effective at scavenging hydroxyl radicals. rsc.org

The structure-activity relationship is crucial in determining the antioxidant capacity of these compounds. The presence and position of specific functional groups on the quinoxaline scaffold can significantly enhance or diminish their radical scavenging abilities. researchgate.net For example, studies on various quinoxaline derivatives have shown that those possessing a phenolic group or a free amino pyrazoline ring often exhibit strong antioxidant activity. unav.edu

Conversely, under certain conditions, some quinoxaline derivatives can exhibit pro-oxidant activity. This can occur through the generation of reactive oxygen species (ROS), which at elevated levels can induce cellular damage but can also be harnessed for therapeutic effects, such as in anticancer treatments. nih.gov The balance between antioxidant and pro-oxidant effects is delicate and can be influenced by factors such as the concentration of the compound and the cellular redox state.

While specific quantitative data for this compound is not available, the table below summarizes the antioxidant activities of several related quinoxaline derivatives, providing a comparative context for their potential redox-modulating effects.

Compound/DerivativeAssayActivity/IC50Reference
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)DPPHNot specified, but noted as excellent bohrium.com
N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)ABTSNot specified, but noted as excellent bohrium.com
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH24% scavenging at 128 µg/mL nih.gov
Quinoxaline derivatives with phenolic groupsABTSNoted as having the best activities unav.edu
Quinoxaline derivatives with free amino pyrazoline ringsABTSNoted as having the best activities unav.edu

Exploration of Advanced Material Science and Electronic Applications

Organic Electronics and Optoelectronics

Quinoxaline-based materials are widely investigated for their applications in organic electronics due to their favorable electronic properties. cas.orgrsc.org The core structure allows for molecular tuning to achieve desired characteristics like high electron mobility and appropriate energy levels for use in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). cas.orgbeilstein-journals.org

Electron Transport Material Development

An ideal electron transport material (ETM) should possess high electron mobility and a low-lying lowest unoccupied molecular orbital (LUMO) to facilitate efficient electron injection and transport. nih.govresearching.cn The electron-deficient quinoxaline (B1680401) core makes its derivatives suitable candidates for ETMs. encyclopedia.pub While numerous quinoxaline derivatives have been synthesized and evaluated for this purpose, specific experimental data on the electron transport properties, such as electron mobility and LUMO energy levels for 2-(4-Chlorophenyl)-3-phenylquinoxaline, are not extensively detailed in publicly accessible research. General studies on related phenylquinoxaline structures have shown electron mobilities approaching 10⁻⁴ cm²/V·s, indicating the potential of this class of materials for use in OLEDs. researchgate.net

Application in Organic Solar Cells (OSCs)

In organic solar cells, materials with good electron-accepting and transport properties are crucial for efficient charge separation and collection. mdpi.comasiaresearchnews.comdiva-portal.org Quinoxaline-based acceptors have attracted significant interest due to their potential for low reorganization energy and high structural modification possibilities, which can lead to reduced energy loss and improved photovoltaic performance. nih.gov Chlorination of acceptor molecules, in particular, has been shown to enhance crystallinity and molecular stacking, leading to higher power conversion efficiencies (PCEs). nih.gov However, specific studies detailing the synthesis and integration of this compound as either a donor or an acceptor material in OSCs, along with its corresponding device performance data (e.g., PCE, open-circuit voltage, short-circuit current), are not prominently featured in the reviewed scientific literature.

Role in Dye-Sensitized Solar Cells (DSSCs)

Performance in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of "plastic electronics," and their performance is highly dependent on the charge carrier mobility of the organic semiconductor used. nih.govpostech.ac.krarxiv.orgpurdue.edu The development of high-performance n-type organic semiconductors, which transport electrons, remains a key area of research. nih.gov Given their electron-deficient nature, quinoxaline derivatives are logical candidates for n-channel materials in OFETs. beilstein-journals.orggreatcellsolarmaterials.comresearchgate.net While the broader class of heterocyclic co-oligomers has been investigated for OFET applications, specific data on the field-effect mobility, on/off ratio, and threshold voltage for devices fabricated using this compound could not be found in the surveyed literature.

Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for harvesting both singlet and triplet excitons in OLEDs, enabling theoretical internal quantum efficiencies of 100%. ossila.combeilstein-journals.orgedinst.com TADF materials are typically designed with a minimal energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). beilstein-journals.orgnih.gov The donor-acceptor architecture of many quinoxaline derivatives can facilitate this small ΔE_ST. cas.orgnih.gov Numerous studies have demonstrated highly efficient OLEDs using various quinoxaline-based TADF emitters. cas.orgasiaresearchnews.comnih.gov However, research focusing on the specific photophysical properties of this compound, such as its ΔE_ST value, photoluminescence quantum yield, and performance as a TADF emitter in an OLED device, is not available in the reviewed literature.

Sensing Applications

The quinoxaline scaffold is also a valuable component in the design of chemosensors for detecting ions and pH changes. nih.govmdpi.com The mechanism often involves a change in color (colorimetric) or fluorescence upon binding of the analyte. The electronic properties of the quinoxaline ring can be modulated by the presence of specific analytes, leading to a detectable signal. While various quinoxaline derivatives have been successfully developed as selective and sensitive probes, there is no specific research available that details the application of this compound as a chemosensor or reports on its selectivity and sensitivity towards specific analytes.

Advanced Pigment and Dye Chemistry

The unique photophysical properties of the quinoxaline scaffold, characterized by its extended π-conjugated system, have led to investigations into its derivatives for applications in advanced pigment and dye chemistry. These compounds are of interest due to their potential to exhibit strong absorption in the visible spectrum, high color strength, and stability, which are critical characteristics for pigments and dyes. The presence of aromatic substituents, such as the 4-chlorophenyl and phenyl groups in this compound, can significantly influence the electronic structure and, consequently, the color and performance of the resulting material.

Quinoxaline derivatives are noted for their use as dyes. The core structure, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, provides a robust chromophore that can be tailored through chemical modification.

Research Findings on Color Properties and Performance

While specific research detailing the extensive use of this compound as an industrial pigment or dye is not widely documented in publicly available literature, the general class of quinoxaline derivatives has been explored for such applications. The color of these compounds is a direct result of the absorption of light in the visible region of the electromagnetic spectrum, which is governed by electronic transitions within the molecule.

The introduction of substituents onto the quinoxaline core allows for the fine-tuning of its color properties. For instance, electron-donating or electron-withdrawing groups on the phenyl rings can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra.

Key characteristics of dyes and pigments include:

Chromophores: The quinoxaline ring system acts as the primary chromophore, the part of the molecule responsible for its color.

Auxochromes: Substituents on the aromatic rings can act as auxochromes, which modify the light-absorbing properties of the chromophore.

Conjugated System: The alternating single and double bonds throughout the molecule create a conjugated system that delocalizes electrons, influencing the wavelength of light absorbed.

In the case of this compound, the phenyl and chlorophenyl groups contribute to the extent of this conjugated system. While specific colorimetric data for this compound is scarce, related quinoxaline derivatives have been shown to exhibit a range of colors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 193145-75-4
Molecular Formula C20H13ClN2
Molecular Weight 316.78 g/mol
Melting Point 140-142 °C
Boiling Point (Predicted) 438.9 ± 40.0 °C
Density (Predicted) 1.254 ± 0.06 g/cm³

Note: Predicted values are based on computational models.

Photostability and Durability

The performance of a pigment is also judged by its ability to be finely ground into a powder and dispersed in a medium without losing its color properties. For dyes, solubility in the application medium (e.g., organic solvents, water) is a key parameter. Quinoxaline derivatives are often soluble in common organic solvents, which could make them suitable for use as solvent dyes.

Future Perspectives and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Functionality

The core structure of 2-(4-Chlorophenyl)-3-phenylquinoxaline offers multiple sites for chemical modification to fine-tune its physicochemical and biological properties. Novel derivatization strategies are moving beyond simple substitutions to incorporate complex functionalities and improve target specificity.

Future efforts will likely focus on several key areas:

Bioisosteric Replacement: Systematically replacing the phenyl and chlorophenyl rings with other aromatic or heteroaromatic systems to modulate electronic properties and steric profiles.

Introduction of Pharmacophores: Attaching specific functional groups known to interact with biological targets. For instance, incorporating moieties that can form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Peptidomimetic Conjugation: The addition of amino acid or peptide side chains has shown promise in other quinoxaline (B1680401) systems, potentially enhancing biocompatibility and cell permeability. nih.gov

Click Chemistry: Employing highly efficient and modular click reactions to append a wide variety of functional units, allowing for the rapid generation of diverse chemical libraries for screening.

Molecular docking studies on related 2-oxo-3-phenylquinoxaline derivatives have shown that the phenyl ring can occupy specific pockets (e.g., the S1 pocket) in an enzyme's active site, suggesting that modifications to this ring can significantly alter binding affinity. Similarly, research on 2,3-diphenylquinoxaline (B159395) derivatives has indicated that introducing electron-donating groups on the phenyl rings and electron-withdrawing groups on the quinoxaline core can enhance biological activity, providing a clear strategy for future derivatization. nih.gov

Table 1: Potential Derivatization Strategies and Their Functional Goals

Derivatization Strategy Target Position(s) Potential Functional Enhancement
Introduction of electron-donating groups Phenyl rings Increased biological activity
Introduction of electron-withdrawing groups Quinoxaline core Enhanced biological activity, altered electronic properties
Attachment of peptidomimetic side chains Quinoxaline core or Phenyl rings Improved biocompatibility and cell uptake
Bioisosteric replacement of phenyl rings Positions 2 and 3 Modulation of target specificity and binding affinity

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For this compound, advanced computational methods can provide deep insights into its behavior at a molecular level, guiding synthetic efforts and reducing reliance on trial-and-error experimentation.

Emerging computational avenues include:

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate specific structural features of derivatives with their biological activity or material properties. This allows for the virtual screening of large libraries of potential compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions of the compound with biological targets such as proteins or nucleic acids over time. This can reveal detailed information about binding stability, conformational changes, and the role of solvent molecules.

Density Functional Theory (DFT) Calculations: Predicting the electronic properties of the molecule and its derivatives, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govresearchgate.net Quinoxaline derivatives are known for their potential as luminescent materials and components for optoelectronics. researchgate.net

Pharmacophore Modeling: Based on known active compounds, computational models can be built to identify the essential three-dimensional arrangement of chemical features required for activity. This serves as a template for designing new derivatives with a higher probability of success. nih.gov

Table 2: Application of Computational Methods to this compound Research

Computational Method Primary Application Predicted Outcomes
Molecular Docking Target interaction analysis Binding affinity, binding mode, key interacting residues. nih.gov
QSAR Predictive activity modeling IC50 values, material efficiency, toxicity profiles
Molecular Dynamics (MD) Binding stability and dynamics Free energy of binding, conformational flexibility, pathway analysis

Integration with Supramolecular Chemistry and Nanotechnology

The unique planar and aromatic structure of the quinoxaline core makes it an excellent building block for more complex systems in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The integration of this compound into larger, non-covalently bonded assemblies could lead to novel functional materials. Research has demonstrated that quinoxaline units can be incorporated into cavitands—molecular baskets capable of encapsulating guest molecules. tandfonline.comnih.gov This opens possibilities for creating highly specific sensors, molecular switches, or controlled-release systems where the binding and release of a guest molecule are triggered by an external stimulus. tandfonline.com Future work could involve designing host molecules based on this specific quinoxaline derivative for the selective recognition of analytes.

Nanotechnology: Quinoxaline derivatives are valuable in materials science for their thermal stability and electronic properties. researchgate.netbohrium.com The future may see this compound or its derivatives functionalized onto the surface of nanoparticles, quantum dots, or carbon nanotubes. Such nano-conjugates could be developed for various applications, including:

Bioimaging: Acting as fluorescent probes for cellular imaging.

Targeted Drug Delivery: Delivering a therapeutic payload specifically to diseased cells.

Nanoelectronics: Serving as components in organic semiconductors or electroluminescent devices. nih.govnih.gov Furthermore, the use of nanocatalysts in the synthesis of quinoxalines represents a green chemistry approach that could be applied to produce derivatives of this compound efficiently. rsc.org

Table 3: Emerging Applications in Supramolecular Chemistry and Nanotechnology

Field Potential Application Enabling Feature of the Compound
Supramolecular Chemistry Host-guest sensors Aromatic structure for π-π stacking and guest recognition. nih.gov
Supramolecular Chemistry Controlled-release systems Incorporation into switchable cavitands. tandfonline.com
Nanotechnology Fluorescent bio-probes Inherent photophysical properties of the quinoxaline core

Development of High-Throughput Screening (HTS) Methodologies for Mechanistic Insights

To efficiently explore the potential of new derivatives of this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery process for both therapeutic and material applications. acs.org

Future developments in this area will likely focus on:

Automated Synthesis Platforms: Microdroplet reaction technology, combined with mass spectrometry, has been shown to enable the high-speed synthesis and optimization of quinoxaline derivatives. nih.govnih.govresearchgate.net Applying this to libraries based on this compound could dramatically accelerate the generation of new compounds for testing.

Target-Based Screening: Developing and implementing HTS assays against specific biological targets (e.g., kinases, tubulin) to identify potent and selective inhibitors. nih.gov

Phenotypic Screening: Utilizing automated microscopy and cell-based assays to screen for compounds that produce a desired change in cell morphology or function, without a preconceived target. This can uncover novel mechanisms of action.

Mechanistic Assays: Moving beyond simple activity screens to HTS assays that provide information on how a compound works. This could include reporter gene assays to measure the effect on specific signaling pathways or assays that measure changes in protein-protein interactions.

The combination of combinatorial chemistry, parallel synthesis, and HTS has become a powerful engine for promoting compounds into further development. nih.gov

Table 4: High-Throughput Screening Approaches for Quinoxaline Derivatives

HTS Method Purpose Key Advantage
Microdroplet Reaction Screening Optimization of synthesis conditions Millisecond reaction times and high conversion rates without catalysts. nih.govresearchgate.net
Target-Based Assays Identification of potent inhibitors High specificity and clear structure-activity relationship data. acs.org
Cell-Based Phenotypic Screening Discovery of novel biological activities Unbiased approach that can reveal unexpected therapeutic potential

Q & A

Q. What is the standard synthetic route for preparing 2-(4-Chlorophenyl)-3-phenylquinoxaline, and how can reaction efficiency be optimized?

The compound is synthesized via condensation of 1,2-phenylenediamine with 2-(4-chlorophenyl)-3-phenylglyoxal in refluxing acetic acid. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by recrystallization or column chromatography for purification. Optimizing stoichiometry (1:1 molar ratio of diamine to glyoxal) and reflux duration (typically 6–12 hours) enhances yield . Melting point (mp 140°C) and NMR data (e.g., δ 8.78 ppm for aromatic protons) are critical for purity validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Single-crystal X-ray diffraction is the gold standard for determining regiochemistry and dihedral angles between substituents. For example, the chlorophenyl ring forms a 78.45° dihedral angle with the quinoxaline core, while phenyl groups exhibit 35.60° deviations . Complementary techniques include 1^1H/13^13C NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (C=N stretching at ~1614 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve cis/trans isomerism in quinoxaline derivatives, and how can isomerization be controlled?

Lewis acids (e.g., BF3_3·Et2_2O) catalyze isomerization of cis- to trans-isomers via stabilization of transition states. Selective crystallization in solvents like ethanol or methanol separates isomers, leveraging solubility differences. For example, cis-2-(4-chlorophenyl)cyclohexyl derivatives isomerize to trans-forms under acidic conditions, confirmed by HPLC or 19^19F NMR .

Q. How do computational methods (DFT, Hirshfeld analysis) aid in understanding electronic properties and intermolecular interactions?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for quinoxalines), predicting reactivity toward electrophiles. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···π contacts), explaining crystal packing. These methods correlate with experimental data, such as X-ray-derived bond lengths and angles .

Q. What experimental designs address contradictions in biological activity data for quinoxaline derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Methodological solutions:

  • Standardize MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines).
  • Use logP values to optimize solubility (e.g., DMSO stock solutions with <1% v/v in cell cultures).
  • Validate cytotoxicity via parallel assays (MTT and apoptosis markers) to distinguish true activity from artifacts .

Q. How can quinoxaline derivatives be functionalized for targeted drug delivery, and what analytical tools track modifications?

Click chemistry (e.g., CuAAC with azides) introduces triazole moieties at the 2-position, enhancing bioavailability. Reaction progress is monitored via LC-MS, while 1^1H NMR tracks regioselectivity (e.g., triplet at δ 7.5 ppm for triazole protons). Functionalized derivatives (e.g., 2-(4-butyltriazolyl)-3-phenylquinoxaline) show improved pharmacokinetic profiles in murine models .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/Parameters
1^1H NMRδ 8.78 (d, J = 2.5 Hz, 1H; quinoxaline H), 7.45–7.20 (m, 9H; aromatic)
13^13C NMRδ 146.51 (C=N), 129.65 (chlorophenyl C), 121.60 (phenyl C)
IR1614 cm1^{-1} (C=N stretch), 1525 cm1^{-1} (C-Cl)
X-rayDihedral angles: 78.45° (chlorophenyl), 35.60° (phenyl)

Table 2. Isomerization Conditions for Quinoxaline Derivatives

IsomerCatalystSolventTemperatureYield (%)
cis → transBF3_3·Et2_2OToluene80°C85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.